
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride: is a chemical compound with a unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-hydroxypiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a stabilizer or catalyst.
Mécanisme D'action
The mechanism of action of Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride
- Trans-Benzyl (4-Hydroxypyrrolidin-3-Yl)Carbamate Hydrochloride
Comparison:
- Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is unique due to its specific hydroxyl and carbamate positioning on the piperidine ring. This structural feature influences its reactivity and binding properties.
- Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride has a different hydroxyl positioning, which may affect its chemical behavior and applications.
- Trans-Benzyl (4-Hydroxypyrrolidin-3-Yl)Carbamate Hydrochloride features a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H19ClN2O3 |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
benzyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |
Clé InChI |
PKTGTECRFNOEKN-FXMYHANSSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@H]1O)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
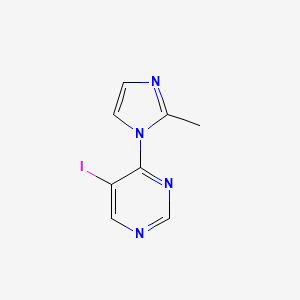
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)
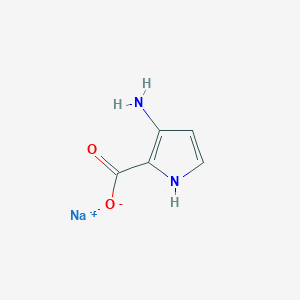
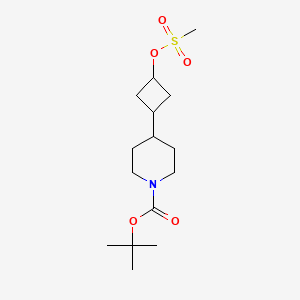
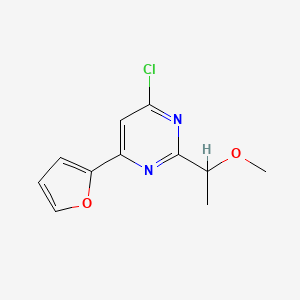
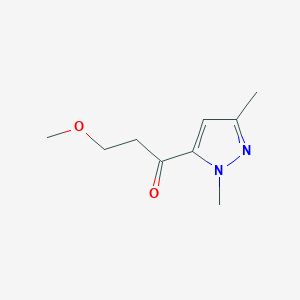
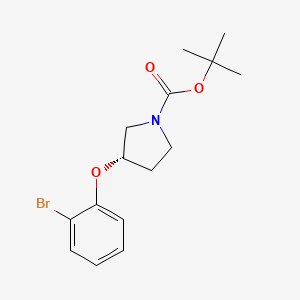


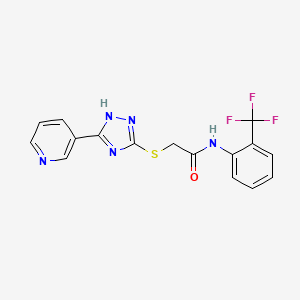


![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)
